1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
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Overview
Description
1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is a complex organic compound that belongs to the class of azolidines This compound is characterized by the presence of a pyridylmethyl group, a sulfonyl group, and an azolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-pyridylmethylamine with a sulfonyl chloride derivative, followed by cyclization to form the azolidine-2,5-dione ring. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
- 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the presence of the pyridylmethyl group and the sulfonyl group. These functional groups contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-8-9-16(21)19(15)13-4-6-14(7-5-13)24(22,23)18-11-12-3-1-2-10-17-12/h1-7,10,18H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXKYXDJBUYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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